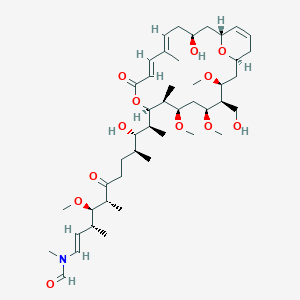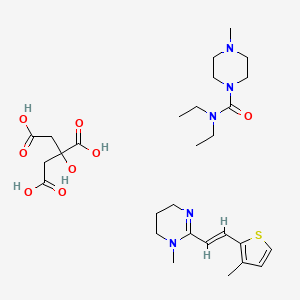
2,4,5-Trimethylaniline hydrochloride
Vue d'ensemble
Description
2,4,5-Trimethylaniline hydrochloride is a primary aromatic amine (PAA) commonly used in chemical industries . PAAs are persistent environmental water pollutants and known to be potential human carcinogens .
Synthesis Analysis
2,4,5-Trimethylaniline solution has been used as a standard in high-performance liquid chromatography analysis for the determination of aromatic amines formed after the reduction of azo colorants in toys .Molecular Structure Analysis
The molecular formula of 2,4,5-Trimethylaniline hydrochloride is C9H14ClN . The structure of this compound can be found in various databases such as PubChem .Physical And Chemical Properties Analysis
The molecular weight of 2,4,5-Trimethylaniline hydrochloride is 171.67 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The exact mass and monoisotopic mass of the compound are 171.0814771 g/mol . The topological polar surface area is 26 Ų .Applications De Recherche Scientifique
Carcinogenicity Research
2,4,5-Trimethylaniline hydrochloride has been studied for its carcinogenic potential. Research indicates that it is mutagenic in certain bacterial strains with metabolic activation and has been linked to the development of hepatocellular carcinomas in experimental animals . This compound is used in studies to understand the mechanisms of carcinogenesis and to develop strategies for cancer prevention.
Pharmaceutical Applications
In the pharmaceutical industry, 2,4,5-Trimethylaniline hydrochloride serves as a reference material for ensuring the accuracy and reliability of analytical data . It’s utilized in the synthesis of various compounds and in quality control processes to maintain high standards in drug production.
Agricultural Chemistry
This compound is employed as an analytical standard in the determination of aromatic amines, which are formed after the reduction of azo colorants in products like toys . Its role in environmental monitoring helps in assessing the safety of agricultural products and their compliance with regulatory standards.
Material Science
2,4,5-Trimethylaniline hydrochloride is used in material science research, particularly in the analysis of chemical properties and reactions. It serves as a standard in chromatographic techniques to identify and quantify substances within complex mixtures .
Chemical Synthesis
The compound is an intermediate in the synthesis of dyes, such as Ponceau 3R, and other industrial chemicals . Its applications in synthetic chemistry are crucial for the development of new materials and chemical processes.
Environmental Science
As a primary aromatic amine, 2,4,5-Trimethylaniline hydrochloride is a persistent environmental pollutant and is known to be a potential human carcinogen . Studies involving this compound help in understanding its environmental impact and in developing methods for pollution control.
Biochemistry
In biochemistry, the compound’s mutagenic properties are of interest. It’s used in genetic toxicology to study the effects of chemical exposure on DNA and to assess the risk of mutations .
Analytical Chemistry
2,4,5-Trimethylaniline hydrochloride is utilized as a standard in various analytical methods, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), for the accurate determination of chemical substances . Its role is pivotal in ensuring the precision of analytical results across diverse research fields.
Safety And Hazards
2,4,5-Trimethylaniline hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It also has specific target organ toxicity with repeated exposure, affecting the blood and hematopoietic system .
Propriétés
IUPAC Name |
2,4,5-trimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-6-4-8(3)9(10)5-7(6)2;/h4-5H,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSNPQBFMPYUOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
137-17-7 (Parent) | |
| Record name | Aniline, 2,4,5-trimethyl, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4021399 | |
| Record name | 2,4,5-Trimethylaniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trimethylaniline hydrochloride | |
CAS RN |
21436-97-5 | |
| Record name | Benzenamine, 2,4,5-trimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21436-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline, 2,4,5-trimethyl, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Trimethylaniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6-Azabicyclo[3.2.0]hept-3-en-7-one](/img/structure/B1235901.png)

![(2S,5S,6R)-3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenylethyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235908.png)

![3,4,5-trimethoxy-N-[[[oxo-[(1S,2S)-2-phenylcyclopropyl]methyl]hydrazo]-sulfanylidenemethyl]benzamide](/img/structure/B1235910.png)